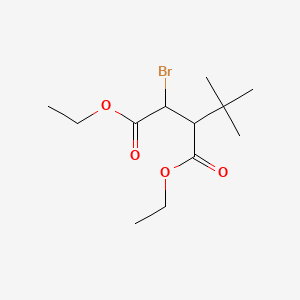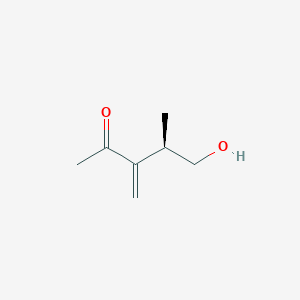
1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone is a compound belonging to the pyrazole family. Pyrazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties . This compound is a versatile intermediate used in the synthesis of various pyrazole derivatives.
Métodos De Preparación
The synthesis of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone typically involves the Vilsmeier-Haack reaction. This reaction uses 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as the starting material . The reaction conditions include the use of reagents such as phosphorus oxychloride and dimethylformamide. The process involves chlorination and formylation to produce the desired compound .
Análisis De Reacciones Químicas
1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include ethylcyanoacetate and hydrazine . Major products formed from these reactions include ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate and other pyrazole derivatives .
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and bind to receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparación Con Compuestos Similares
1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone can be compared with other similar compounds such as:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: This compound is a precursor in the synthesis of the hydrazone derivative.
N1-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone: This derivative is evaluated for its pharmacological activities.
The uniqueness of this compound lies in its versatile synthetic applications and its potential for developing new pharmacologically active compounds .
Propiedades
Número CAS |
146254-77-5 |
|---|---|
Fórmula molecular |
C11H11ClN4 |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidenehydrazine |
InChI |
InChI=1S/C11H11ClN4/c1-8-10(7-14-13)11(12)16(15-8)9-5-3-2-4-6-9/h2-7H,13H2,1H3 |
Clave InChI |
KHBTYOATUQQKFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C=NN)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


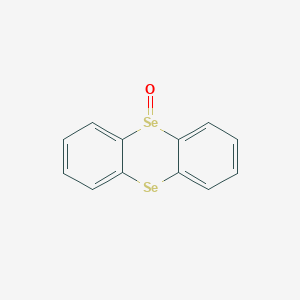
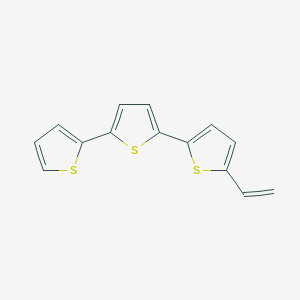
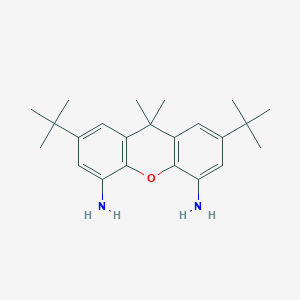
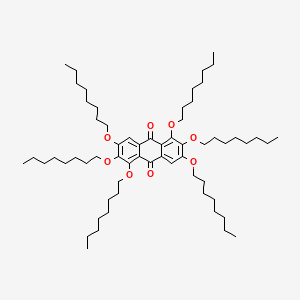
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
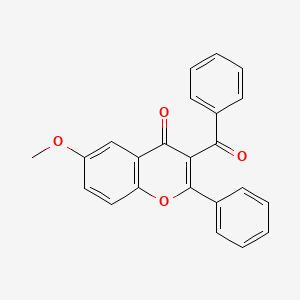
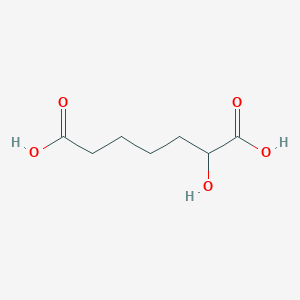


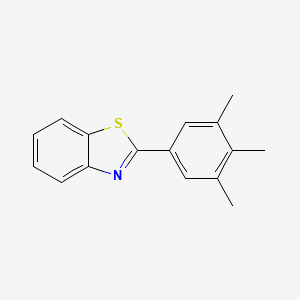
![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
